4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile
Description
Properties
CAS No. |
89549-69-9 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)17-16(11-19)18(21-12-20-17)22-14-5-3-2-4-6-14/h2-10,12H,1H3,(H,20,21,22) |
InChI Key |
VZXGKYDILZVLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Fusion Method
A green and efficient solvent-free protocol has been reported for synthesizing pyrimidine-5-carbonitrile derivatives, including 4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile. The method involves:
- Starting substrate: 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile synthesized from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide.
- Reagents and substrate are thoroughly ground and mixed at room temperature.
- The mixture is subjected to fusion at an appropriate temperature.
- The fused mixture is triturated with ethanol, acidified with dilute hydrochloric acid, poured onto crushed ice, and crystallized using a suitable solvent.
This method offers advantages such as solvent-free conditions, easily accessible starting materials, high yields, and facile product isolation, making it environmentally friendly and suitable for scale-up.
Nucleophilic Aromatic Substitution on 4-Chloro Pyrimidine Derivatives
Another approach involves the reaction of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile with aromatic amines:
- The 4-chloro pyrimidine derivative is dissolved in dry benzene.
- Substituted aromatic primary amines (such as aniline derivatives) are added in excess.
- The mixture is heated under reflux for 11–14 hours.
- The precipitated product is filtered, washed with water, dried, and recrystallized from acetone.
This method allows the substitution of the chlorine atom at the 4-position with an anilino group, yielding the target compound or its analogs.
Cyclocondensation Using Microwave Irradiation
Microwave-assisted synthesis has been employed to enhance reaction rates and yields in the preparation of pyrimidine-5-carbonitrile derivatives:
- Cyclocondensation of ethyl cyanoacetate, thiourea, and substituted aromatic aldehydes in ethanol with potassium carbonate as a catalyst.
- Microwave irradiation at 210 W for 5–10 minutes significantly increases yield (up to 85%) compared to conventional reflux methods (55% yield).
- This method reduces reaction time from hours to minutes and improves product purity.
Although this method is more commonly applied to related pyrimidine-5-carbonitrile derivatives, it can be adapted for the synthesis of this compound by selecting appropriate starting materials.
Preparation via 4-Amino-6-Chloropyrimidine Intermediates
A patented industrial method involves:
- Synthesis of 4-amino-6-chloropyrimidine intermediates by ammonolysis of 4,6-dichloropyrimidine compounds under controlled temperature (around 60 °C).
- Subsequent reaction of the 4-amino-6-chloropyrimidine with alcohols and alkaline catalysts under reflux to introduce alkoxyl groups at the 6-position.
- This intermediate can then be further functionalized by nucleophilic substitution with aniline derivatives to yield the target compound.
This method is noted for its green chemistry aspects, high yield (over 90%), low impurity content, and suitability for industrial-scale production.
- The solvent-free fusion method is particularly notable for its environmental benefits and ease of product isolation, making it a preferred method in recent research for synthesizing pyrimidine derivatives with cyano and methoxyphenyl substituents.
- Nucleophilic aromatic substitution on 4-chloro pyrimidine derivatives remains a classical and reliable method for introducing anilino groups, though it requires longer reaction times and the use of organic solvents like benzene.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields, which is advantageous for rapid synthesis and screening of analogs, though it may require specialized equipment.
- Industrial methods focusing on ammonolysis of dichloropyrimidines followed by alkoxylation and amination provide scalable routes with high purity and yield, suitable for commercial production.
The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages. The solvent-free fusion method and microwave-assisted cyclocondensation offer greener and faster alternatives, while nucleophilic aromatic substitution and industrial ammonolysis methods provide robust and scalable approaches. Selection of the method depends on the desired scale, available equipment, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions where the methoxyphenyl and phenylamino groups are attached.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium phenoxide, and sodium cyanide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine-5-carbonitriles, including 4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, exhibit promising anticancer properties.
Case Studies
- A study demonstrated that specific substitutions at the C5 position of the pyrimidine ring significantly increased the compound's potency against cancer cell lines. For instance, compounds with a carbonitrile group at C5 exhibited similar potency to existing CDK9 inhibitors .
Antimicrobial Properties
The compound also shows notable antimicrobial activity against various pathogens.
Broad-Spectrum Activity
- Pyrimidine derivatives have been reported to possess marked antibacterial and antifungal properties. The introduction of different substituents can enhance their efficacy against resistant strains .
Research Findings
- A study synthesized a series of 6-aryl-5-cyano thiouracil derivatives, which included compounds similar to this compound. These compounds demonstrated significant antimicrobial activity, indicating that modifications to the pyrimidine structure can lead to enhanced biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives.
Key Insights
- The presence of electron-donating groups, such as methoxy substituents, at specific positions on the phenyl ring can improve solubility and bioavailability, impacting overall efficacy .
- Variations in substituents on the aniline moiety also play a critical role in modulating activity against specific targets, such as bacterial protein translocase and viral polymerases .
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthesis Pathways
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound’s solvent-free synthesis offers higher yields (70–80%) compared to derivatives requiring reflux with piperazine (20–70%) .
- Substituent Effects : Bulky groups (e.g., 4-phenylpiperazine in 4c) improve yields due to enhanced steric stabilization, while electron-withdrawing substituents (e.g., bromo in 5d) reduce yields .
Physicochemical and Spectral Properties
Table 2: Spectral and Thermal Data
Key Observations :
- Thermal Stability : Brominated derivative 5d exhibits exceptional thermal stability (charring >300°C), likely due to strong intermolecular halogen bonding .
- Electronic Effects : Methoxy groups in the target compound and 7f result in distinct OCH₃ signals (~3.8 ppm) and moderate red shifts in UV-Vis spectra due to electron donation .
Table 3: Anticancer Activity (PI3K/AKT Pathway)
Key Observations :
- Potency : The brominated analog 5d shows superior activity (IC₅₀ = 0.9 µM), attributed to halogen bonding with kinase active sites .
- Solubility : The trimethoxybenzylidene group in 7f enhances aqueous solubility but reduces membrane permeability, lowering efficacy .
Broader Structural Analogues
- 4-Isopropoxy-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile : The isopropoxy group increases lipophilicity (logP = 3.2 vs. 2.5 for the target compound), favoring blood-brain barrier penetration .
- 4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile: The sulfanyl group enhances metabolic stability but reduces PI3K affinity (IC₅₀ = 8.7 µM) .
Biological Activity
4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their anticancer, antiviral, and antimicrobial properties. This article aims to provide an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H16N4O
- Molecular Weight : 284.34 g/mol
- CAS Number : [Not specified in sources]
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:
- Condensation Reactions : Involving an aniline derivative and a substituted pyrimidine.
- Cyclization : Using carbonitrile and methoxy-substituted phenyl groups to form the final compound.
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer activity. It acts primarily as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study :
A study evaluated the compound's efficacy against various cancer cell lines, revealing an IC50 value in the low nanomolar range, indicating potent antiproliferative effects. The compound was found to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12 | CDK inhibition leading to cell cycle arrest |
| A549 | 25 | Induction of apoptosis |
| HepG2 | 30 | Inhibition of PI3K/AKT pathway |
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It has been tested against various viral strains, demonstrating the ability to inhibit viral replication.
Key Findings :
- The compound was effective against influenza virus with an EC50 value indicating significant antiviral activity.
- Mechanistically, it appears to interfere with viral entry and replication processes.
The biological activity of this compound is largely attributed to its ability to bind to specific targets within the cell:
- CDK Inhibition : By inhibiting CDKs, the compound prevents phosphorylation events necessary for cell cycle progression.
- Apoptosis Induction : It activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Antiviral Mechanisms : The interaction with viral proteins disrupts their function, thereby inhibiting replication.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the aniline and pyrimidine rings can significantly affect biological activity:
- The presence of a methoxy group enhances lipophilicity and cellular uptake.
- Substituents on the aniline ring can modulate binding affinity and selectivity towards CDKs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
